Cas no 803619-71-8 (N-(adamantan-1-yl)-N'-ethylguanidine)

N-(adamantan-1-yl)-N'-ethylguanidine 化学的及び物理的性質
名前と識別子
-
- 3-(adamantan-1-yl)-1-ethylguanidine
- N-(adamantan-1-yl)-N'-ethylguanidine
-
- インチ: 1S/C13H23N3/c1-2-15-12(14)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H3,14,15,16)
- InChIKey: VGBFQSVFIIHEDN-UHFFFAOYSA-N
- ほほえんだ: N(CC)C(=N)NC12CC3CC(CC(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 221.189197746g/mol
- どういたいしつりょう: 221.189197746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 50.4Ų
N-(adamantan-1-yl)-N'-ethylguanidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1721143-0.25g |
N-(adamantan-1-yl)-N'-ethylguanidine |
803619-71-8 | 95% | 0.25g |
$389.0 | 2023-09-20 | |
Enamine | EN300-1721143-10.0g |
N-(adamantan-1-yl)-N'-ethylguanidine |
803619-71-8 | 95% | 10g |
$3376.0 | 2023-06-04 | |
1PlusChem | 1P01DX51-2.5g |
3-(adamantan-1-yl)-1-ethylguanidine |
803619-71-8 | 95% | 2.5g |
$1965.00 | 2024-04-21 | |
1PlusChem | 1P01DX51-1g |
3-(adamantan-1-yl)-1-ethylguanidine |
803619-71-8 | 95% | 1g |
$1033.00 | 2024-04-21 | |
1PlusChem | 1P01DX51-10g |
3-(adamantan-1-yl)-1-ethylguanidine |
803619-71-8 | 95% | 10g |
$4235.00 | 2023-12-16 | |
A2B Chem LLC | AX28293-100mg |
3-(adamantan-1-yl)-1-ethylguanidine |
803619-71-8 | 95% | 100mg |
$322.00 | 2024-04-19 | |
A2B Chem LLC | AX28293-2.5g |
3-(adamantan-1-yl)-1-ethylguanidine |
803619-71-8 | 95% | 2.5g |
$1655.00 | 2024-04-19 | |
1PlusChem | 1P01DX51-100mg |
3-(adamantan-1-yl)-1-ethylguanidine |
803619-71-8 | 95% | 100mg |
$387.00 | 2024-04-21 | |
1PlusChem | 1P01DX51-250mg |
3-(adamantan-1-yl)-1-ethylguanidine |
803619-71-8 | 95% | 250mg |
$543.00 | 2024-04-21 | |
A2B Chem LLC | AX28293-50mg |
3-(adamantan-1-yl)-1-ethylguanidine |
803619-71-8 | 95% | 50mg |
$227.00 | 2024-04-19 |
N-(adamantan-1-yl)-N'-ethylguanidine 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
N-(adamantan-1-yl)-N'-ethylguanidineに関する追加情報
Introduction to N-(adamantan-1-yl)-N'-ethylguanidine (CAS No. 803619-71-8)
N-(adamantan-1-yl)-N'-ethylguanidine, with the CAS number 803619-71-8, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its adamantane moiety, which imparts exceptional stability and rigidity, and its guanidine functional group, which is known for its strong basicity and hydrogen bonding capabilities.
The adamantane scaffold is a tricyclic cyclohexane derivative that exhibits remarkable thermal and chemical stability. This structural feature makes N-(adamantan-1-yl)-N'-ethylguanidine an attractive candidate for the development of novel pharmaceuticals, particularly those targeting protein-protein interactions or enzyme inhibition. The guanidine group, on the other hand, is a versatile functional group that can participate in various biological processes, including ion channel modulation and receptor binding.
Recent studies have explored the potential of N-(adamantan-1-yl)-N'-ethylguanidine in the context of drug discovery. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a specific enzyme involved in neurodegenerative diseases. The researchers found that the adamantane moiety played a crucial role in enhancing the compound's lipophilicity and cell permeability, while the guanidine group facilitated specific interactions with the target enzyme.
Another area of interest is the use of N-(adamantan-1-yl)-N'-ethylguanidine as a building block for supramolecular assemblies. The rigid structure of adamantane and the strong hydrogen bonding capabilities of guanidine make this compound an excellent candidate for constructing well-defined supramolecular architectures. These assemblies can have applications in areas such as drug delivery systems, where controlled release and targeted delivery are essential.
In addition to its potential in medicinal chemistry, N-(adamantan-1-yl)-N'-ethylguanidine has also been investigated for its use in materials science. A recent study published in Advanced Materials demonstrated that this compound could be used to create self-assembling monolayers with high stability and uniformity. These monolayers have potential applications in surface coatings, sensors, and nanotechnology.
The synthesis of N-(adamantan-1-yl)-N'-ethylguanidine typically involves multi-step reactions starting from commercially available adamantane derivatives. One common approach is to first functionalize the adamantane core with an amine group, followed by coupling with an ethylamine derivative to form the guanidine moiety. The synthetic route can be optimized to achieve high yields and purity, making it suitable for large-scale production.
The physical properties of N-(adamantan-1-yl)-N'-ethylguanidine are also noteworthy. It is a white crystalline solid with a melting point around 200°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various applications. Its solubility profile makes it suitable for formulation into different dosage forms, including tablets, capsules, and injectable solutions.
In terms of safety and handling, while specific safety data sheets (SDS) should always be consulted for detailed information, general precautions include using appropriate personal protective equipment (PPE) such as gloves and goggles when handling this compound. It should be stored in a cool, dry place away from incompatible materials to ensure stability and prevent degradation.
Overall, N-(adamantan-1-yl)-N'-ethylguanidine (CAS No. 803619-71-8) represents a promising compound with diverse applications across multiple fields. Its unique combination of structural features and functional groups makes it a valuable tool for researchers exploring new frontiers in medicinal chemistry and materials science. As ongoing research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in scientific advancements.
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